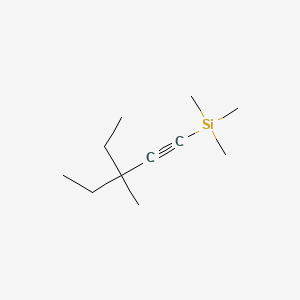
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon derivatives.
科学研究应用
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .
相似化合物的比较
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethylsilylacetylene
- Triethylsilane
Uniqueness
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .
属性
CAS 编号 |
61228-00-0 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC 名称 |
(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
PSGUAKODOZZALK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
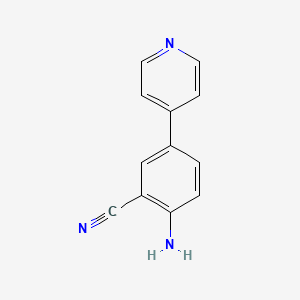
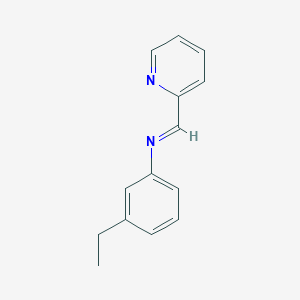
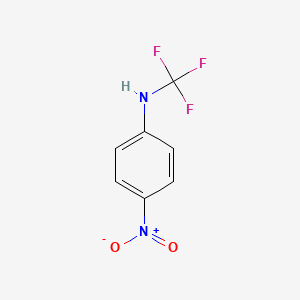
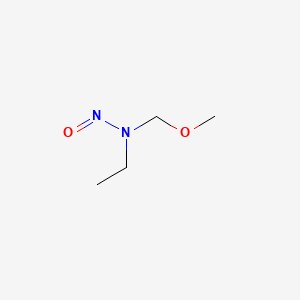
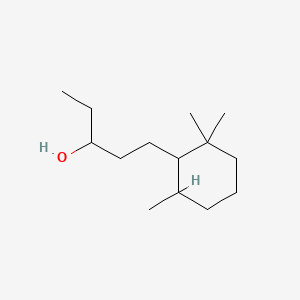
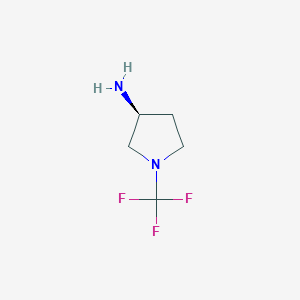
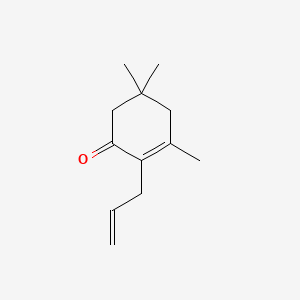
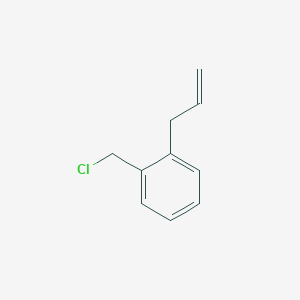
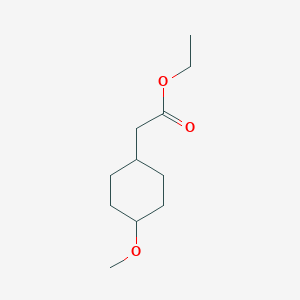
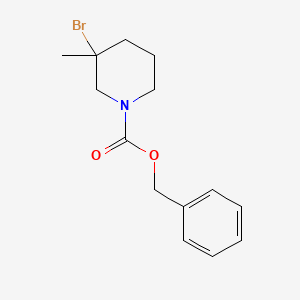
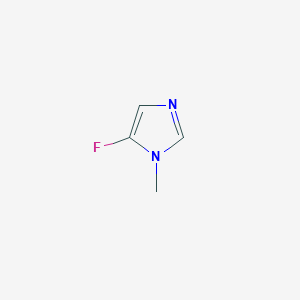
![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
